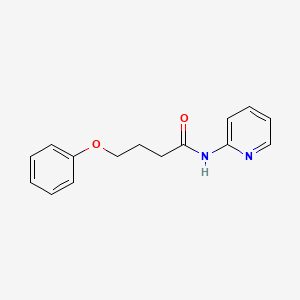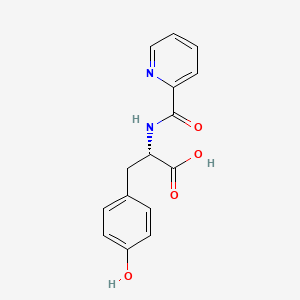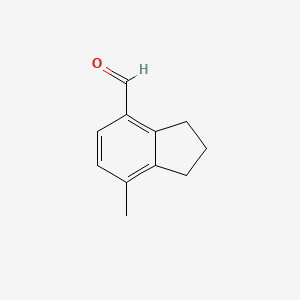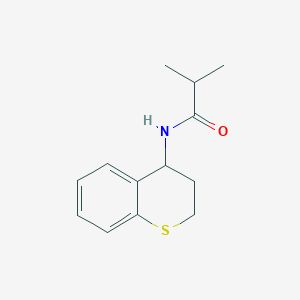
(E)-2-methylsulfonyl-3-(1-phenylpyrazol-4-yl)prop-2-enenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-2-methylsulfonyl-3-(1-phenylpyrazol-4-yl)prop-2-enenitrile, also known as sulfonylpyrazole, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. It belongs to the class of pyrazole-based compounds that exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.
Mecanismo De Acción
The mechanism of action of (E)-2-methylsulfonyl-3-(1-phenylpyrazol-4-yl)prop-2-enenitrilezole involves the inhibition of COX-2 activity, which leads to a decrease in the production of prostaglandins. Prostaglandins are lipid mediators that play a crucial role in inflammation, pain, and fever. By inhibiting COX-2, (E)-2-methylsulfonyl-3-(1-phenylpyrazol-4-yl)prop-2-enenitrilezole reduces the levels of prostaglandins, thereby reducing inflammation and pain. In cancer cells, (E)-2-methylsulfonyl-3-(1-phenylpyrazol-4-yl)prop-2-enenitrilezole induces apoptosis by activating the intrinsic pathway of apoptosis, which involves the release of cytochrome c from the mitochondria and the activation of caspases.
Biochemical and Physiological Effects:
Sulfonylpyrazole has been shown to exhibit anti-inflammatory, analgesic, and anticancer effects in various preclinical studies. It has been reported to reduce the levels of proinflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in animal models of inflammation. Sulfonylpyrazole has also been shown to reduce pain behavior in animal models of acute and chronic pain. In cancer cells, (E)-2-methylsulfonyl-3-(1-phenylpyrazol-4-yl)prop-2-enenitrilezole has been reported to induce apoptosis and inhibit the proliferation of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of (E)-2-methylsulfonyl-3-(1-phenylpyrazol-4-yl)prop-2-enenitrilezole is its high yield and purity in the synthesis process. It is also relatively stable and can be stored for a long time without significant degradation. However, one of the limitations of (E)-2-methylsulfonyl-3-(1-phenylpyrazol-4-yl)prop-2-enenitrilezole is its low solubility in aqueous solvents, which can limit its use in certain experimental settings. Moreover, further studies are needed to determine the optimal dosage and administration route of (E)-2-methylsulfonyl-3-(1-phenylpyrazol-4-yl)prop-2-enenitrilezole for its therapeutic applications.
Direcciones Futuras
There are several future directions for the research on (E)-2-methylsulfonyl-3-(1-phenylpyrazol-4-yl)prop-2-enenitrilezole. One of the areas of interest is the development of novel derivatives of (E)-2-methylsulfonyl-3-(1-phenylpyrazol-4-yl)prop-2-enenitrilezole with improved pharmacokinetic and pharmacodynamic properties. Another area of interest is the investigation of the potential therapeutic applications of (E)-2-methylsulfonyl-3-(1-phenylpyrazol-4-yl)prop-2-enenitrilezole in other diseases such as neurodegenerative disorders and autoimmune diseases. Moreover, further studies are needed to elucidate the molecular mechanisms underlying the anticancer activity of (E)-2-methylsulfonyl-3-(1-phenylpyrazol-4-yl)prop-2-enenitrilezole and to determine its efficacy in clinical trials.
Métodos De Síntesis
The synthesis of (E)-2-methylsulfonyl-3-(1-phenylpyrazol-4-yl)prop-2-enenitrilezole involves the reaction of 1-phenyl-3-(pyrazol-4-yl)prop-2-en-1-one with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic addition of the methanesulfonyl group to the enone moiety, followed by cyclization to form the pyrazole ring. The resulting (E)-2-methylsulfonyl-3-(1-phenylpyrazol-4-yl)prop-2-enenitrilezole is obtained as a yellow solid with a high yield and purity.
Aplicaciones Científicas De Investigación
Sulfonylpyrazole has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit anti-inflammatory and analgesic effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins that mediate pain and inflammation. Sulfonylpyrazole has also been reported to have anticancer activity by inducing apoptosis and inhibiting the proliferation of cancer cells.
Propiedades
IUPAC Name |
(E)-2-methylsulfonyl-3-(1-phenylpyrazol-4-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2S/c1-19(17,18)13(8-14)7-11-9-15-16(10-11)12-5-3-2-4-6-12/h2-7,9-10H,1H3/b13-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVTXADQTTKSOFT-NTUHNPAUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C(=CC1=CN(N=C1)C2=CC=CC=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)/C(=C/C1=CN(N=C1)C2=CC=CC=C2)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-methylsulfonyl-3-(1-phenylpyrazol-4-yl)prop-2-enenitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-tert-butyl-N-[2-chloro-5-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B7463489.png)
![3-{2-chloroimidazo[1,2-a]pyridin-3-yl}-2-cyano-N-(propan-2-yl)prop-2-enamide](/img/structure/B7463490.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-3,4-dimethylbenzenesulfonamide](/img/structure/B7463500.png)
![2-[(3,4-Dimethylphenyl)methylsulfonyl]pyridine](/img/structure/B7463514.png)
![2-[(4-Methylphenyl)methylsulfonyl]pyridine](/img/structure/B7463515.png)

![8-Methyl-3-[[4-[5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl]methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B7463525.png)
![6-[2-[(4-methyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]-3H-1,3-benzoxazol-2-one](/img/structure/B7463528.png)


![N-[1-(4-sulfamoylphenyl)ethyl]cyclobutanecarboxamide](/img/structure/B7463564.png)
![3-[2-[[2-(Morpholin-4-ylmethyl)phenyl]methylamino]-2-oxoethyl]-4-oxophthalazine-1-carboxamide](/img/structure/B7463571.png)
![N-(4-chloro-2-methoxy-5-methylphenyl)-2-[[4-(2-methoxyethyl)-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B7463578.png)